molecular formula C7H8N2O4S B103893 2-Methyl-5-nitrobenzenesulfonamide CAS No. 6269-91-6

2-Methyl-5-nitrobenzenesulfonamide

Cat. No. B103893
CAS RN: 6269-91-6
M. Wt: 216.22 g/mol
InChI Key: CLXWMMGXFSZUNP-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. This family of compounds is known for its diverse applications in organic synthesis and medicinal chemistry. The nitro and sulfonamide groups present in these compounds are functional groups that can participate in various chemical reactions, making them valuable intermediates in the synthesis of nitrogenous heterocycles and other complex molecules .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of primary amines that are transformed into sulfonamides. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, which can then be alkylated to give N,N-disubstituted sulfonamides . Similarly, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . These synthetic routes highlight the versatility of nitrobenzenesulfonamides as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the structural and vibrational properties of nitrobenzenesulfonamides have been determined using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide insights into the molecular conformation and the effects of substituents on the characteristic vibrational bands of these compounds. Additionally, the crystal structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been characterized, revealing the type and nature of intermolecular interactions in the crystal state .

Chemical Reactions Analysis

Benzenesulfonamides participate in a variety of chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of enones, a reaction that proceeds without the need for metal catalysts . The 2-nitrobenzenesulfonamide protecting group can be selectively removed without affecting other functional groups, allowing for the preparation of a wide range of diamines . These reactions demonstrate the chemical reactivity and utility of nitrobenzenesulfonamides in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by the presence of nitro and sulfonamide groups. These groups affect the solubility, reactivity, and overall behavior of the compounds in various environments. For example, the solvation structure and energy profile of a S(N)2 reaction involving methyl p-nitrobenzenesulfonate were studied in an ionic liquid, highlighting the influence of the solvent system on the reaction . Additionally, the introduction of ionizable or non-ionizable groups into benzenesulfonamide derivatives can confer water solubility at physiological pH, which is important for their potential use in chemotherapy .

Scientific Research Applications

Versatility in Synthesis of Secondary Amines

2-Methyl-5-nitrobenzenesulfonamide, closely related to 2- and 4-Nitrobenzenesulfonamides, is used in the smooth alkylation of primary amines to produce N-alkylated sulfonamides. These sulfonamides can then be converted to secondary amines, highlighting their role in synthesizing various amine compounds with high yields (Fukuyama, Jow, & Cheung, 1995).

Applications in Cancer Research

Nitrobenzenesulfonamides, including derivatives similar to 2-Methyl-5-nitrobenzenesulfonamide, have been studied as potential hypoxic cell selective cytotoxic agents for cancer treatment. Their ability to selectively target hypoxic cancer cells in laboratory settings shows promise in therapeutic applications (Saari et al., 1991).

Chemical Transformations and Synthesis

In the field of solid-phase synthesis, polymer-supported benzenesulfonamides derived from compounds like 2-Methyl-5-nitrobenzenesulfonamide are used as intermediates for various chemical transformations. This includes creating a range of diverse chemical scaffolds, underscoring the molecule's importance in chemical synthesis (Fülöpová & Soural, 2015).

Exploration in Quantum Chemistry and Molecular Dynamics

Research in quantum chemistry and molecular dynamics has utilized derivatives of nitrobenzenesulfonamides to study the adsorption and corrosion inhibition properties on iron surfaces. This highlights its application in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Biological Activities and Biofilm Inhibition

Recent studies have synthesized new derivatives of nitrobenzenesulfonamides to test their biological activities, particularly in inhibiting bacterial biofilms. This research opens potential avenues in developing new antibacterial agents (Abbasi et al., 2020).

Safety And Hazards

When handling 2-Methyl-5-nitrobenzenesulfonamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXWMMGXFSZUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283866
Record name 2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrobenzenesulfonamide

CAS RN

6269-91-6
Record name 6269-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a round bottom flask under nitrogen was placed commercially available 2-methyl-5-nitrobenzene sulphonyl chloride (2.36 g, 10.0 mmol) and 75 L dry ethyl ether was added. The solution was cooled to 0° C. and concentrated ammonium hydroxide (10 mL) was added. After stirring overnight, the mixture was filtered and then diluted with dichloromethane (150 mL). The organic layer was separated and dried over MgSO4. The solution was then concentrated to afford 820 mg of the title compound as a white solid (38%): 1HNMR (DMSO-d6) δ8.61 (d, J=2.5 Hz, 1H), 8.35 (dd, J=8 Hz, 2.5 Hz, 1H), 7.79 (br s, 2H), 7.70 (d, J=8 Hz, 1H), 2.71 (s, 3H).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
75 L
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
RN Patel, KS Nimavat, KB Vyas, PV Patel - J. Chem. Pharm. Res, 2011 - academia.edu
… A mixture of (E)-N-(4-(3-(3-(2-methoxyphenyl)acryloyl)phenoxy)phenyl)-2-methyl-5nitrobenzenesulfonamide (0.45 g, 0.001 mol ) and 2-aminobenzenethiol (0.08gm, 0.001 mol) in …
Number of citations: 5 www.academia.edu
M Zia-ur-Rehman, IU Khan, N Naz… - … Section E: Structure …, 2010 - scripts.iucr.org
(IUCr) 2-Methyl-5-nitrobenzenesulfonamide … In continuation of our work regarding the synthesis of various sulfonamides (Arshad et al., 2009; Khan et al., 2009), structure of 2-methyl-5-nitrobenzenesulfonamide …
Number of citations: 8 scripts.iucr.org
RN Patel, KS Nimavat, KB Vyas, PV Patel - Der Pharma Chemica, 2011 - academia.edu
… A mixture of (E)-N-(4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)phenyl)-2-methyl-5nitrobenzenesulfonamide (0.44 g, 0.001 mol) and hydroxylamine hydrochloride (0.08gm, 0.001 mol) …
Number of citations: 6 www.academia.edu
RN Patel, KS Nimavat, KB Vyas, PV Patel - 2012 - academia.edu
… (E)-N-(4-(3-(3-(4 methoxyphenyl)acryloyl)phenoxy)phenyl)-2-methyl-5nitrobenzenesulfonamide (0.44 g, 0.001 mol) and urea (0.60 g,0.01 mol) and hydrochloric acid (20 ml) in ethanol (…
Number of citations: 2 www.academia.edu
RN Patel, KB Vyas, PV Patel, DS Patel - Heteroletters, 2013 - academia.edu
… PROPANOYL) PHENOXY)PHENYL)-2-METHYL-5-NITROBENZENESULFONAMIDE The (E)-N-(4-(3-cinnamoylphenoxy)aryl)-2-methyl-5-nitrobenzenesulfonamide (3.01g, 0.01 mol) …
Number of citations: 3 www.academia.edu
RN Patel, PV Patel - European Journal of Experimental Biology, 2012 - researchgate.net
… ((E)-N-(4-(3-(3-(3,4-dimethoxy phenyl)acryloyl)phenoxy)phenyl)-2-methyl-5nitrobenzenesulfonamide (0.44 g, 0.001 mol ) and urea (0.60 g,0.01 mol) and hydrochloric acid (20 ml) in …
Number of citations: 10 www.researchgate.net
RN Patel, KS Nimavat, KB Vyas - researchgate.net
… (E)-N-(4-(3-(3-(4methoxyphenyl)acryloyl)phenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide (0.44 g, 0.001 mol ) and thiourea (0.08gm, 0.001 mol) in ethanol (30 ml) and con.HCl (…
Number of citations: 2 www.researchgate.net
RN Patel - 2012 - shodhgangotri.inflibnet.ac.in
… A mixture of (E)-N-(4-(3-cinnamoylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide and hydroxylamine hydrochloride in ethanol and potassium hydrochloride was refluxed on …
Number of citations: 3 shodhgangotri.inflibnet.ac.in
GF D′ alelio, WA Fessler, DM Feigl - Journal of Macromolecular …, 1969 - Taylor & Francis
… A modification 181 of the Noyes procedure, which started with p-nitrotoluene, was investigated, but the overall yield of 2-methyl-5-nitrobenzenesulfonamide (XIV) was only 25%, and this …
Number of citations: 15 www.tandfonline.com
NM Sanghavi, VL Parab, BS Patravale… - Synthetic …, 1989 - Taylor & Francis
… 2-methyl-5-nitrobenzenesulfonamide sodium salt (1.08 g, … pure N-propyl-2-methyl-5nitrobenzenesulfonamide. (m .p. 108-9OC). … ( H-NMR of N-allyl-2-methyl-5-nitrobenzenesulfonamide …
Number of citations: 11 www.tandfonline.com

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